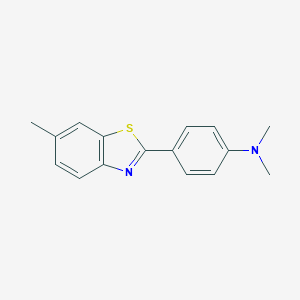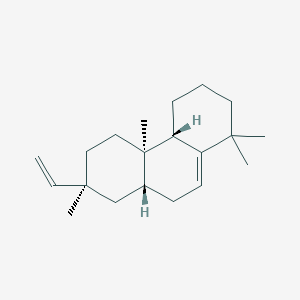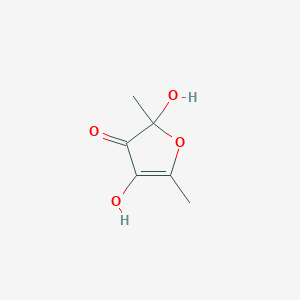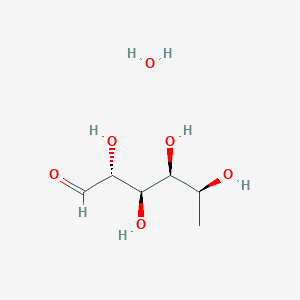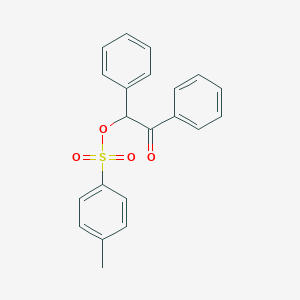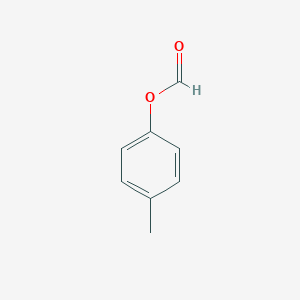
Formic acid, 4-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid, 4-methylphenyl ester, also known as p-tolyl formate, is an organic compound that is commonly used in organic synthesis. It is a clear liquid that has a sweet, fruity odor and is soluble in most organic solvents. The compound is widely used in various fields, including pharmaceuticals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of formic acid, 4-methylphenyl ester is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions, such as esterification and acylation. It can also act as a reducing agent in certain reactions. The compound is typically used in catalytic amounts, and its role is to facilitate the reaction rather than to be consumed in the reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any significant toxic effects on humans or animals. The compound is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formic acid, 4-methylphenyl ester has several advantages for use in laboratory experiments. It is readily available and inexpensive, making it a cost-effective reagent for various reactions. The compound is also easy to handle and store, and it has a long shelf life. However, the compound has some limitations, such as its limited solubility in water and its limited reactivity in some reactions.
Direcciones Futuras
There are several future directions for the use of formic acid, 4-methylphenyl ester in scientific research. One potential application is in the development of new pharmaceuticals. The compound can be used as an intermediate in the synthesis of various drugs, and its reactivity and selectivity can be optimized for specific reactions. Another potential application is in the development of new fragrances. The compound can be used as a raw material for the production of various fragrances, and its properties can be tailored to create new and unique scents. Finally, the compound can be used in the development of new catalysts for various reactions. Its reactivity and selectivity can be optimized for specific reactions, and it can be used in combination with other catalysts to create new and more efficient catalytic systems.
Conclusion
This compound is a versatile compound that has many applications in scientific research. It is widely used in organic synthesis, pharmaceuticals, and fragrances. The compound is easy to handle and store, and it has a long shelf life. Its reactivity and selectivity can be optimized for specific reactions, making it a valuable tool for researchers. There are several future directions for the use of this compound in scientific research, including the development of new pharmaceuticals, fragrances, and catalysts.
Métodos De Síntesis
Formic acid, 4-methylphenyl ester can be synthesized by the reaction of p-toluidine with formic acid in the presence of a catalyst. The reaction takes place at a temperature of 100-120°C for several hours, and the product is obtained by distillation. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Formic acid, 4-methylphenyl ester is commonly used in organic synthesis as a reagent for various reactions, including esterification, acylation, and reduction. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and anticonvulsants. In addition, the compound is used in the fragrance industry as a raw material for the production of various fragrances.
Propiedades
Número CAS |
1864-97-7 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
(4-methylphenyl) formate |
InChI |
InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
Clave InChI |
NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC=O |
SMILES canónico |
CC1=CC=C(C=C1)OC=O |
Otros números CAS |
1864-97-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






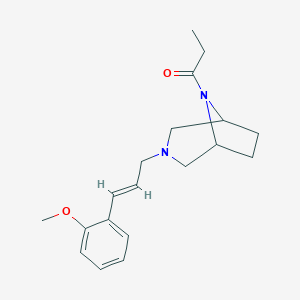

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
